molecular formula C8H15NO4S B13002782 Methyl1-(methylsulfonamido)cyclopentanecarboxylate

Methyl1-(methylsulfonamido)cyclopentanecarboxylate

Cat. No.: B13002782
M. Wt: 221.28 g/mol
InChI Key: ZFAJADANXRIJOI-UHFFFAOYSA-N
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Description

Methyl 1-(methylsulfonamido)cyclopentanecarboxylate is a cyclopentanecarboxylate derivative featuring a methylsulfonamido (-SO₂NHCH₃) substituent at the 1-position of the cyclopentane ring.

Key structural attributes include:

  • Molecular formula: Likely C₈H₁₅NO₄S (inferred from substituents).
  • Functional groups: Methyl ester, methylsulfonamido.
  • Potential applications: Drug intermediates, enzyme inhibitors.

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

methyl 1-(methanesulfonamido)cyclopentane-1-carboxylate

InChI

InChI=1S/C8H15NO4S/c1-13-7(10)8(5-3-4-6-8)9-14(2,11)12/h9H,3-6H2,1-2H3

InChI Key

ZFAJADANXRIJOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(methylsulfonamido)cyclopentanecarboxylate typically involves the reaction of cyclopentanecarboxylic acid with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then esterified with methanol to yield the final product. The reaction conditions often require the use of a base such as potassium tert-butoxide in a solvent like N,N-dimethylformamide (DMF) to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(methylsulfonamido)cyclopentanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Pharmaceutical Applications

Methyl 1-(methylsulfonamido)cyclopentanecarboxylate has been identified as a promising candidate for the development of pharmaceutical formulations. Its derivatives have shown efficacy in treating conditions related to metabolic disorders, including obesity and diabetes. The compound acts as a FAS inhibitor, which is crucial in the regulation of lipid metabolism.

Clinical Applications

The compound's potential extends to clinical applications, particularly in the context of cancer treatment and metabolic disorders.

Case Studies and Trials

  • Cancer Treatment : Clinical trials have explored the use of methyl 1-(methylsulfonamido)cyclopentanecarboxylate as part of therapeutic regimens for various cancers. The focus has been on its ability to inhibit tumor growth by targeting metabolic pathways critical for cancer cell survival .
  • Metabolic Disorders : Case studies have documented the efficacy of this compound in managing conditions such as obesity and diabetes by leveraging its role as a FAS inhibitor .

Research Findings

Research findings highlight the compound's multifaceted roles across different therapeutic areas:

Application AreaDescriptionEvidence Source
Cancer TherapyInhibits FAS, leading to reduced proliferation of cancer cells and induction of apoptosis.
Obesity and DiabetesReduces lipid accumulation by inhibiting fatty acid synthesis, aiding weight management.
Diagnostic MethodsUsed for investigating FAS activity in various diseases, providing insights into metabolic disorders.

Mechanism of Action

The mechanism of action of Methyl 1-(methylsulfonamido)cyclopentanecarboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 1-(methylsulfonamido)cyclopentanecarboxylate with similar compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups Key Properties/Applications
Methyl 1-(methylsulfonamido)cyclopentanecarboxylate C₈H₁₅NO₄S 221.27 (calc.) N/A Methyl ester, methylsulfonamido Hypothesized protease inhibition
Methyl 1-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 78388-61-1 Methyl ester, amino Pharmaceutical intermediate
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride C₈H₁₆ClNO₂ 193.67 1182827-13-9 Methyl ester, methylamino, HCl salt Synthetic intermediate in drug synthesis
Methyl cyclopentanecarboxylate C₇H₁₂O₂ 128.17 4630-80-2 Methyl ester Solvent, flavor/fragrance component

Key Observations :

  • Functional Group Impact: The sulfonamido group introduces increased molecular weight and polarity compared to amino or ester-only analogs.
  • Synthetic Pathways: Methyl 1-(methylamino)cyclopentanecarboxylate derivatives are synthesized via reactions with sulfonating agents (e.g., 4-toluenesulfonate) or amination steps , whereas the sulfonamido variant would likely require sulfonylation of an amine precursor.

Physicochemical and Spectroscopic Properties

  • NMR Data: Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (Reference Example 87): δ 9.18 (2H, brs, NH₂), 3.79 (3H, s, OCH₃), 2.57 (3H, brs, NCH₃) . Methyl 1-aminocyclopentanecarboxylate: δ 7.28 (1H, brs, NH₂), 3.58 (3H, s, OCH₃) . Sulfonamido Analog: Expected downfield shifts for -SO₂NHCH₃ protons (e.g., δ 3.0–3.5 for NCH₃, δ 7–8 for aromatic sulfonate if present).
  • Solubility and Stability: Sulfonamido derivatives are typically less basic than amino analogs due to electron-withdrawing sulfonyl groups, reducing aqueous solubility but enhancing stability against oxidation . Methyl ester groups improve lipid solubility, facilitating membrane permeability in drug candidates .

Biological Activity

Methyl 1-(methylsulfonamido)cyclopentanecarboxylate is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of methyl 1-(methylsulfonamido)cyclopentanecarboxylate, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Methyl 1-(methylsulfonamido)cyclopentanecarboxylate features a cyclopentane ring with a methylsulfonamide functional group. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

The biological activity of methyl 1-(methylsulfonamido)cyclopentanecarboxylate is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways.

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic processes, potentially leading to altered cellular functions.
  • Receptor Modulation: It can bind to receptors, influencing signal transduction pathways that regulate various physiological responses.

Antimicrobial Activity

Sulfonamide compounds have historically been used as antibiotics due to their ability to inhibit bacterial growth. Methyl 1-(methylsulfonamido)cyclopentanecarboxylate's structural similarity to other sulfonamides suggests it may exhibit similar antimicrobial properties.

  • Case Study: A study reported that sulfonamide derivatives showed significant antifungal activity against Candida albicans, with inhibition rates between 25-50% at low concentrations (4 μg/mL) . This indicates potential for further exploration of methyl 1-(methylsulfonamido)cyclopentanecarboxylate in antifungal applications.

Anticancer Potential

Research indicates that sulfonamide derivatives can act as inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor metastasis.

  • Case Study: In vitro studies demonstrated that certain sulfonamide analogs exhibited cytotoxic effects against various cancer cell lines, including MOLT-3 cells, with IC50 values indicating significant potency . This suggests that methyl 1-(methylsulfonamido)cyclopentanecarboxylate may also possess anticancer properties worth investigating.

Pharmacokinetics

Understanding the pharmacokinetics of methyl 1-(methylsulfonamido)cyclopentanecarboxylate is crucial for assessing its therapeutic viability. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be evaluated.

  • Theoretical Studies: Computational models suggest variations in permeability and bioavailability based on structural modifications of sulfonamide compounds . Such studies could guide the optimization of methyl 1-(methylsulfonamido)cyclopentanecarboxylate for enhanced efficacy.

Data Summary

Biological Activity Findings References
AntimicrobialInhibition of C. albicans (25-50% at 4 μg/mL)
AnticancerCytotoxicity against MOLT-3 cells (IC50 values < 33 μg/mL)
Enzyme InhibitionPotential inhibition of MMPs
PharmacokineticsVariability in permeability based on structure

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